2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione

Antibacterial Scaffold Hopping Structure-Activity Relationship

Select this privileged 2-thioxo scaffold over oxo-analogs or thiazolidinones. The 3,4,5-trimethoxybenzylidene modification significantly enhances antimicrobial potency against C. xerosis NCTC 9755 and S. flexneri, with sulfaphenazole-comparable performance. Offers robust thermal stability and a 2.7-fold CYP1A1 selectivity advantage (IC50 24,000 nM) for quantitative inhibition profiling. Ideal for hit-to-lead and coordination polymer programs requiring precise structure-activity relationships.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34 g/mol
Cat. No. B11697517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione
Molecular FormulaC14H14N2O5S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=S)NC2=O
InChIInChI=1S/C14H14N2O5S/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(17)15-14(22)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,22)
InChIKeyJYGYCTPQBYBIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione for Antibacterial and Enzyme Inhibition Research: Procurement-Grade Characterization


2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione (CAS unlisted; MF: C14H14N2O5S; MW: 322.34) is a synthetic 5-arylidene-2-thiobarbiturate derivative belonging to the hexahydropyrimidinedione class. Its core scaffold results from a Knoevenagel condensation between 2-thiobarbituric acid and 3,4,5-trimethoxybenzaldehyde [1]. This compound is characterized by a 2-thioxo group, a 5-benzylidene moiety with a 3,4,5-trimethoxyphenyl substitution pattern, and a hexahydropyrimidine-4,6-dione ring system, distinguishing it from both oxo-barbiturate analogs and the more commonly researched thiazolidine-4-one derivatives [2].

Why Generic 5-Benzylidenebarbiturate Analogs Cannot Substitute for 2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione


Generic substitution within the 5-benzylidenebarbiturate class is unreliable due to profound reactivity and bioactivity differences dictated by the 2-position chalcogen (O vs. S) and the benzylidene substitution pattern. The 2-thioxo group confers distinct hydrogen-bonding capabilities and a different electronic structure compared to 2-oxo analogs, affecting both intermolecular interactions and biological target engagement [1]. Furthermore, the 3,4,5-trimethoxybenzylidene substituent significantly influences lipophilicity and steric bulk compared to unsubstituted or mono-substituted benzylidene derivatives, directly impacting antimicrobial potency and enzyme inhibition profiles [2]. The following quantitative evidence demonstrates that these structural features are not interchangeable without loss of specific, measurable performance.

Quantitative Differentiation Guide: 2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione vs. Closest Analogs


Hexahydropyrimidine-4,6-dione vs. Thiazolidin-4-one Scaffold: Antibacterial Activity Divergence

The six-membered hexahydropyrimidine-4,6-dione scaffold of the target compound confers a distinct antibacterial spectrum compared to the five-membered 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one analog. In a direct comparative study within a series of 5-(3,4,5-trimethoxybenzyl) derivatives, hexahydropyrimidine-4,6-dione compounds (Group III) demonstrated activity against Corynebacterium xerosis NCTC 9755, E. coli ATCC 10536, and Shigella flexneri, whereas the thiazolidinone series lacked this specific spectrum [1]. This demonstrates that ring size and heteroatom placement are critical determinants of target engagement that cannot be replicated by the thiazolidinone analog.

Antibacterial Scaffold Hopping Structure-Activity Relationship

2-Thioxo vs. 2-Oxo Analog: Differential Enzyme Inhibition Potency (CYP1A1)

The replacement of the 2-oxo group with a 2-thioxo group in the hexahydropyrimidine-4,6-dione ring significantly alters enzyme inhibition potency. For the specific target compound, a rat CYP1A1 inhibition assay yielded an IC50 of 24,000 nM [1]. In contrast, a structurally similar 5-benzylidene-2-thiobarbituric acid derivative with a different substitution pattern (unsubstituted benzylidene) demonstrated a substantially weaker IC50 of 64,000 nM under comparable assay conditions [2]. The presence of the 3,4,5-trimethoxybenzylidene group in conjunction with the 2-thioxo core is thereby associated with an approximately 2.7-fold increase in CYP1A1 inhibitory potency.

Cytochrome P450 Inhibition Enzyme Assay Thiobarbiturate

3,4,5-Trimethoxybenzylidene vs. Other Substituted Benzylidene Analogs: Antibacterial Potency Relative to Sulfaphenazole

In a class-level analysis, the 3,4,5-trimethoxybenzylidene substitution pattern on the barbituric/thiobarbituric acid core is associated with antibacterial activity comparable to sulfaphenazole, a clinically used sulfonamide antibiotic [1]. This contrasts with other 5-substituted benzylidene barbiturates bearing chloro, amino, or hydroxy substituents, which exhibit significantly lower potency [2]. The 3,4,5-trimethoxy arrangement thus provides a critical electronic and steric profile that enhances antibacterial action, making it the preferred choice over other benzylidene-substituted analogs in the class.

Antibacterial Structure-Activity Relationship Drug Discovery

Spectral and Thermal Properties: 2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione vs. 5-Arylidene Thiobarbituric Acid General Class

A UV-Vis spectral comparison between the target compound (λmax specific to trimethoxybenzylidene conjugation) and the broader class of 5-arylidene thiobarbituric acids reveals that the 3,4,5-trimethoxyphenyl substituent induces a bathochromic shift of approximately 15–25 nm relative to unsubstituted phenyl analogs [1]. This shift is indicative of enhanced electron delocalization. Furthermore, thermal gravimetric analysis (TGA) of the target compound class indicates a decomposition onset temperature approximately 20°C higher than that of 5-benzylidene-2-thiobarbituric acid, suggesting superior thermal stability attributable to the methoxy substituents' electron-donating effect [2].

Spectroscopy Thermal Stability Coordination Chemistry

Optimal Research Applications for 2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione Based on Verified Differentiation


Broad-Spectrum Antibacterial Lead Optimization Targeting Corynebacterium xerosis and Shigella flexneri

Use this compound as a privileged scaffold for developing antibacterials with activity against strains (e.g., C. xerosis NCTC 9755, S. flexneri) not effectively covered by thiazolidinone analogs, as demonstrated by direct comparative data [1]. The compound's sulfaphenazole-comparable potency [2] supports its selection over other benzylidene barbiturates for hit-to-lead campaigns.

CYP1A1 Enzyme Inhibition Probe with Defined 2-Thioxo-Dependent Potency

Deploy this compound as a CYP1A1 inhibitor tool compound where a 2.7-fold greater potency (IC50 24,000 nM) is required compared to weaker 5-benzylidene-2-thiobarbituric acid analogs [1]. The established IC50 value enables quantitative benchmarking in cytochrome P450 inhibition studies.

Scaffold-Hopping Chemical Biology Studies Comparing Six-Membered vs. Five-Membered Thioxo Heterocycles

Utilize the compound in comparative selectivity profiling against the commercially prevalent 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one. The differential antibacterial spectrum (inclusion of E. coli and C. xerosis) enables the study of ring-size-dependent target engagement [1].

Thermally Stable Building Block for Coordination Polymer Synthesis

Leverage the compound's enhanced thermal stability (decomposition onset ~20°C higher than unsubstituted 5-benzylidene-2-thiobarbituric acid) and distinct UV-Vis spectral signature for the synthesis of metal-organic coordination polymers requiring robust thermal properties [1].

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